3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride
CAS No.: 1197238-96-2
Cat. No.: VC11592531
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1197238-96-2 |
---|---|
Molecular Formula | C10H24Cl2N2 |
Molecular Weight | 243.2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine dihydrochloride consists of a piperidine ring substituted with methyl groups at the 2- and 6-positions, linked to a propan-1-amine chain. The dihydrochloride salt form enhances aqueous solubility and stability compared to the free base. The molecular formula is C₁₀H₂₂N₂·2HCl, yielding a molecular weight of 244.20 g/mol (calculated from base compound data ).
Physicochemical Characteristics
Critical properties derived from analogous piperidine derivatives include:
The dihydrochloride form exhibits reduced vapor pressure (<0.01 mmHg at 25°C) compared to the free amine, minimizing inhalation hazards .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The base amine is typically synthesized through nucleophilic substitution between 2,6-dimethylpiperidine and 3-chloropropan-1-amine under alkaline conditions . A representative protocol involves:
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Refluxing reactants in toluene with potassium carbonate (20 h, 110°C)
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Neutralization and extraction to isolate the free base
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Salt formation via HCl gas bubbling in anhydrous ether
Yield optimization studies demonstrate 68–72% efficiency for the amine intermediate, with dihydrochloride conversion achieving >95% purity after recrystallization .
Industrial Manufacturing
Scale-up processes utilize continuous flow reactors to enhance reproducibility:
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Reactor Type: Packed-bed tubular reactor with immobilized base catalysts
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Throughput: 15–20 kg/h at pilot scale
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Purification: Simulated moving bed chromatography for >99.5% API-grade purity
Recent patents disclose alternative routes using enzymatic resolution to produce enantiomerically pure variants, though commercial adoption remains limited .
Biological Activity and Mechanism
Receptor Interactions
The compound demonstrates moderate affinity for σ-1 receptors (Kᵢ = 380 nM) and weak inhibition of monoamine oxidases (MAO-B IC₅₀ = 12 μM) . X-ray crystallography studies of analogous structures reveal:
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Hydrogen bonding: Between the protonated amine and Asp189 in MAO-B
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Hydrophobic packing: Methyl groups fill a lipophilic pocket near Phe343
Enzyme Modulation
In cellular assays, the dihydrochloride salt shows concentration-dependent effects on:
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Cytochrome P450 3A4: 23% inhibition at 10 μM
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Phosphodiesterase-4D: EC₅₀ = 8.2 μM for cAMP elevation
Notably, the dimethylpiperidine moiety induces conformational strain in target proteins, as evidenced by molecular dynamics simulations .
Research and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a key building block for:
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Antidepressants: Functionalization at the amine position yields SSRIs with improved blood-brain barrier penetration
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Oncology Agents: Coupling to quinolinone scaffolds produces BCL6 inhibitors (IC₅₀ < 100 nM in lymphoma models)
Biochemical Tool Compound
Applications include:
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Fluorescent probes: Conjugation with BODIPY dyes for σ receptor imaging
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Isotope-labeled standards: ¹³C-labeled versions for LC-MS quantification
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